molecular formula C12H14O4 B14382699 Ethyl [4-(acetyloxy)phenyl]acetate CAS No. 89723-32-0

Ethyl [4-(acetyloxy)phenyl]acetate

Cat. No.: B14382699
CAS No.: 89723-32-0
M. Wt: 222.24 g/mol
InChI Key: MPRPOBZXHKBEAL-UHFFFAOYSA-N
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Description

Ethyl [4-(acetyloxy)phenyl]acetate is a high-purity organic compound characterized by its distinct molecular structure featuring a phenyl ring substituted with acetate and acetoxyethyl functional groups. With the molecular formula C 12 H 14 O 4 , this compound is of significant interest in various scientific research fields, particularly in organic synthesis and the development of novel chemical entities . In industrial and laboratory settings, compounds of this class are synthesized via esterification reactions, often utilizing catalysts and controlled conditions to ensure high yield and consistency . Researchers value this acetate ester for its potential as a key intermediate or building block in multi-step synthetic pathways. Structurally related phenethyl acetate and phenylacetic acid derivatives are highly desirable aroma chemicals, and sustainable bioproduction methods for these compounds from renewable feedstocks are an active area of research in green chemistry . Furthermore, phenoxyacetic acid derivatives, which share a similar core structure, are extensively investigated in pharmacological research for their diverse biological activities, highlighting the broader research potential of this chemical class . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are advised to handle the compound in accordance with all applicable laboratory safety standards .

Properties

CAS No.

89723-32-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-acetyloxyphenyl)acetate

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h4-7H,3,8H2,1-2H3

InChI Key

MPRPOBZXHKBEAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

Enzymatic Esterification Mechanism

Novozym 435 catalyzes the nucleophilic acyl substitution via a serine hydrolase mechanism. The active site serine attacks the carbonyl carbon of 4-(acetyloxy)phenylacetic acid, forming an acyl-enzyme intermediate. Ethanol then displaces the enzyme, releasing this compound.

Phase Transfer Catalysis Dynamics

Quaternary ammonium salts facilitate ion-pair extraction of ethoxide ions into the organic phase, accelerating the reaction between 4-(acetyloxy)phenylacetyl chloride and ethanol. This interfacial activation reduces energy barriers and enhances reaction rates.

Industrial Scalability Considerations

Large-scale production prioritizes phase transfer and enzymatic methods due to their solvent efficiency and lower energy inputs. Continuous flow reactors, as described in WO2003030812A2, enable rapid mixing and heat dissipation, improving throughput by 30–40% compared to batch systems.

Cost Drivers :

  • Catalyst Reusability : Novozym 435 retains 90% activity after 10 cycles.
  • Solvent Recovery : Toluene and DMF are recycled via distillation, reducing waste.

Scientific Research Applications

Ethyl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of ethyl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological pathways. The aromatic ring can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl [4-(acetyloxy)phenyl]acetate and Analogs

Compound Molecular Formula Molecular Weight Substituent (Para Position) Melting Point (°C) Key Applications/Activities References
This compound* C₁₂H₁₄O₄ 222.24 -OAc N/A Hypothesized: Intermediate in drug synthesis
Ethyl 4-hydroxyphenylacetate C₁₀H₁₂O₃ 180.20 -OH Not reported Antioxidant precursors
Ethyl [4-(benzyloxy)phenyl]acetate C₁₇H₁₈O₃ 270.32 -OBn N/A Synthetic intermediate
Ethyl 4-aminophenylacetate C₁₀H₁₃NO₂ 179.22 -NH₂ 56–58 Cholinesterase inhibition
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 194.23 -OCH₂COOEt Not reported Food additives, fragrances

Key Observations:

Lipophilicity and Solubility: The acetyloxy group in this compound increases lipophilicity compared to hydroxyl (-OH, polar) or amino (-NH₂, hydrogen-bonding) substituents . This property may enhance membrane permeability in drug delivery systems.

Thermal Stability and Crystallinity: Pallidol Hexaacetate derivatives (containing acetyloxy groups) demonstrate significant molecular folding (dihedral angle: 54.73°) and twisted acetate residues, which may influence melting behavior and crystal packing . Ethyl 4-aminophenylacetate has a defined melting point (56–58°C), suggesting higher crystallinity compared to acetyloxy analogs .

Biological Activity: Amino-substituted analogs (e.g., Ethyl 4-aminophenylacetate) show cholinesterase inhibitory activity, highlighting the role of -NH₂ in enzyme interactions . Acetyloxy groups, as seen in microbial metabolites (e.g., compound 1 in ), are associated with antimicrobial properties, though specific data for this compound remain unexplored .

Q & A

Q. Table 1: Key Synthetic Routes Comparison

MethodConditionsYield (%)Purity (GC)Ref.
Nucleophilic SubstitutionReflux, K₂CO₃, acetone65–75≥98%
Microwave-Assisted120°C, 30 min82≥99%

Q. Table 2: Analytical Benchmarks

TechniqueCritical Peaks/Data PointsApplication
XRDDihedral angles, space group P2₁/cConformational analysis
LC-MS/MSMRM transition m/z 236 → 178Quantification in plasma

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